Ammonium hexachlorotellurate(IV)

Description

Properties

InChI |

InChI=1S/Cl4Te.2ClH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVTVUGZXAOGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

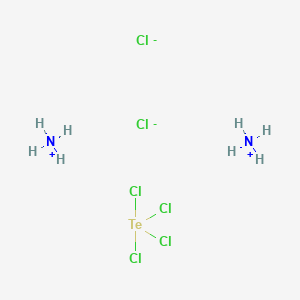

[NH4+].[NH4+].[Cl-].[Cl-].Cl[Te](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-14-4 | |

| Record name | Diammonium hexachlorotellurate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques for Ammonium Hexachlorotellurate Iv

Solution-Phase Synthetic Routes

Solution-phase methods are the most common approaches for the synthesis of ammonium (B1175870) hexachlorotellurate(IV). These techniques typically involve the reaction of a tellurium-containing precursor with a source of chloride and ammonium ions in an acidic aqueous medium.

Precipitation from Aqueous Hydrochloric Acid Solutions

A well-established method for preparing ammonium hexachlorotellurate(IV) involves its precipitation from a concentrated hydrochloric acid solution. youtube.comthieme-connect.deumich.edu In a typical procedure, tellurium dioxide (TeO₂) is dissolved in concentrated hydrochloric acid to form hexachlorotellurous acid (H₂TeCl₆). umich.edu Subsequently, a saturated solution of ammonium chloride (NH₄Cl) is added to this solution. youtube.comumich.edu The mixture is then concentrated, often by evaporation on a steam bath, which leads to the formation and precipitation of glistening yellow crystals of ammonium hexachlorotellurate(IV). umich.edu

The underlying chemical reactions can be represented as follows:

TeO₂ + 6HCl → H₂TeCl₆ + 2H₂O umich.edu H₂TeCl₆ + 2NH₄Cl → (NH₄)₂TeCl₆ + 2HCl umich.edu

It is crucial to maintain a high concentration of hydrochloric acid throughout the process to prevent the hydrolysis of the hexachlorotellurate(IV) anion, which would otherwise decompose back to tellurium dioxide. youtube.com The resulting crystals are typically separated by filtration and dried in a vacuum desiccator over a drying agent like soda lime to prevent decomposition from atmospheric moisture. umich.edu

Synthesis from Tellurium Dioxide Precursors

Tellurium dioxide (TeO₂) is a common and convenient starting material for the synthesis of ammonium hexachlorotellurate(IV). thieme-connect.deumich.edusibran.ru The process begins with the dissolution of tellurium dioxide in a minimum amount of hot, concentrated hydrochloric acid. umich.edusibran.ru This step generates the hexachlorotellurate(IV) anion in solution.

Alternatively, elemental tellurium can be converted to a tellurium dioxide-like precursor, which is then used for the synthesis. youtube.comodysee.com One method involves dissolving tellurium metal in hot aqua regia (a mixture of nitric acid and hydrochloric acid). youtube.com The resulting solution, containing tellurium tetrachloride, can then be neutralized and diluted with water to precipitate a white solid, which behaves as a hydrated tellurium dioxide. youtube.com This solid can then be dissolved in hydrochloric acid to proceed with the synthesis.

Regardless of the method used to obtain the tellurium dioxide solution, the subsequent step involves the addition of a stoichiometric amount of ammonium chloride. youtube.comsibran.ru The reaction mixture is then typically heated and subsequently cooled or evaporated to induce crystallization of the desired product. umich.edusibran.ru

Controlled Crystallization Techniques

The growth of well-defined crystals of ammonium hexachlorotellurate(IV) often requires controlled crystallization conditions. Slow evaporation of the solvent is a common technique to promote the formation of larger and higher quality crystals. umich.eduunifr.ch After the initial precipitation, allowing the filtrate to stand for a period can yield further, more well-defined microcrystalline product. youtube.com

Another approach involves the use of a desiccator containing a drying agent like concentrated sulfuric acid. tu-darmstadt.de This method facilitates the slow removal of water vapor from the reaction solution, promoting gradual crystallization over several days. tu-darmstadt.de For obtaining single crystals suitable for X-ray diffraction studies, techniques like vapor diffusion can be employed, where a volatile solvent in which the compound is insoluble is slowly introduced into the solution, reducing the solubility and inducing crystallization. unifr.ch

Advanced Synthetic Approaches

Beyond the direct synthesis of pure ammonium hexachlorotellurate(IV), advanced methods have been developed to create related materials with tailored properties through the incorporation of other cations.

Incorporation of Mixed Cations for Solid Solutions (e.g., Rubidium-Ammonium, Lithium-Ammonium)

The partial substitution of the ammonium cation (NH₄⁺) with other alkali metal cations, such as rubidium (Rb⁺) or lithium (Li⁺), allows for the formation of mixed-cation solid solutions. sibran.rucambridge.orgresearchgate.net These materials, with general formulas like [Rbₓ(NH₄)₁₋ₓ]₂TeCl₆ and [Liₓ(NH₄)₁₋ₓ]₂TeCl₆, offer the potential to create new materials with gradually varying physical properties. cambridge.org

The synthesis of these mixed-cation compounds follows a similar solution-phase route. For example, to prepare rubidium-ammonium hexachlorotellurate, separate hot solutions of ammonium chloride and rubidium chloride are prepared and then slowly and simultaneously added to a hot solution of tellurium dioxide dissolved in concentrated hydrochloric acid. sibran.ru If a precipitate forms prematurely, the mixture is reheated until it redissolves. sibran.ru

Similarly, lithium-ammonium hexachlorotellurate crystals can be grown from a mixed solution of lithium chloride, ammonium chloride, and tellurium dioxide in concentrated hydrochloric acid in a 1:1:1 molar ratio. tu-darmstadt.de The substitution of the ammonium ion by other cations can lead to changes in the crystal lattice parameters and influence the dynamic motion of the remaining ammonium groups. sibran.ru

| Mixed Cation System | Example Formula | Synthetic Approach |

| Rubidium-Ammonium | [Rb₀.₉₄(NH₄)₀.₀₆]₂TeCl₆ | Simultaneous addition of hot RbCl and NH₄Cl solutions to a hot TeO₂/HCl solution. sibran.ru |

| Cesium-Ammonium | [Cs₀.₈₆(NH₄)₀.₁₄]₂TeCl₆ | Addition of stoichiometric mixtures of CsCl, NH₄Cl, and TeO₂ in hot hydrochloric acid. cambridge.org |

| Lithium-Ammonium | [Li₀.₂(NH₄)₀.₈]₂TeCl₆ | Crystallization from a mixed solution of LiCl, NH₄Cl, and TeO₂ in concentrated HCl. tu-darmstadt.de |

Considerations for Reproducible Synthesis and Crystal Growth

Several factors are critical for the reproducible synthesis and successful growth of high-quality ammonium hexachlorotellurate(IV) crystals.

Purity of Reagents: The use of high-purity starting materials, such as tellurium dioxide and ammonium chloride, is essential to avoid the incorporation of impurities into the crystal lattice. cambridge.org

Stoichiometry: Precise control of the molar ratios of the reactants is crucial for obtaining the desired product and avoiding the formation of side products. youtube.comtu-darmstadt.de

Acid Concentration: Maintaining a sufficiently high concentration of hydrochloric acid is vital to prevent the hydrolysis of the [TeCl₆]²⁻ anion. youtube.com

Temperature Control: Temperature plays a significant role in both the dissolution of reactants and the crystallization of the product. Controlled heating and cooling rates can influence crystal size and quality. sibran.ru

Atmospheric Moisture: Ammonium hexachlorotellurate(IV) is sensitive to moisture and can hydrolyze in moist air. umich.eduresearchgate.net Therefore, handling and storage of the product should be done under dry conditions, for instance, by protecting the crystals with paraffin (B1166041) oil or storing them in a desiccator. tu-darmstadt.deresearchgate.net

Prevention of Disturbances: During crystal growth, it is important to avoid physical disturbances such as vibrations or sudden temperature changes, as these can lead to the formation of many small crystals instead of a few large ones. unifr.ch

By carefully controlling these parameters, researchers can achieve reproducible synthesis of ammonium hexachlorotellurate(IV) and its derivatives, enabling further investigation of their interesting structural and physical properties.

Crystallographic and Supramolecular Architecture of Ammonium Hexachlorotellurate Iv

Crystal Structure Determination

The precise arrangement of atoms in ammonium (B1175870) hexachlorotellurate(IV) has been elucidated through several key analytical methods, each providing unique insights into its solid-state structure.

Single-Crystal X-ray Diffraction Analysis

A reinvestigation of the crystal structure using three-dimensional X-ray analysis confirmed that the compound possesses the K₂PtCl₆ structure. scispace.com This analysis determined that the [TeCl₆]²⁻ ion is a regular octahedron, and after correction for thermal vibrations, the Te-Cl bond distance was found to be 2.541 Å with a standard deviation of 0.007 Å. scispace.com Studies on related mixed-cation systems, such as [Li₀.₂(NH₄)₀.₈]₂TeCl₆ and [Rb₀.₉₄(NH₄)₀.₀₆]₂TeCl₆, also utilized single-crystal X-ray diffraction. These studies confirmed that the compounds are isostructural, crystallizing in the cubic space group Fm3m. tu-darmstadt.desibran.ru The substitution of different cations leads to slight variations in the lattice parameters and bond distances, as detailed in the table below. tu-darmstadt.desibran.ru

| Compound | Space Group | Lattice Parameter (a) in Å | Te-Cl Bond Distance in Å | Reference |

| (NH₄)₂TeCl₆ | Fm3m | - | 2.541(7) | scispace.com |

| [Li₀.₂(NH₄)₀.₈]₂TeCl₆ | Fm3m | 10.357(2) | 2.585(3) | tu-darmstadt.de |

| [Rb₀.₉₄(NH₄)₀.₀₆]₂TeCl₆ | Fm3m | 10.2503(5) | - | sibran.ru |

Powder X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and refining crystal structure details from polycrystalline samples. The Rietveld method, a technique for analyzing the entire diffraction pattern, has been successfully applied to ammonium hexachlorotellurate(IV) and its derivatives. malvernpanalytical.com

A study of cesium-ammonium hexachlorotellurate, [Cs₀.₈₆(NH₄)₀.₁₄]₂TeCl₆, employed Rietveld refinement of PXRD data to determine its structure. cambridge.org The analysis confirmed that the compound is isotypic with K₂PtCl₆, crystallizing in the cubic space group Fm3m at room temperature. cambridge.orgresearchgate.net The refinement yielded precise lattice parameters and agreement factors that validate the structural model. cambridge.org

| Parameter | Value |

| Compound | [Cs₀.₈₆(NH₄)₀.₁₄]₂TeCl₆ |

| Space Group | Fm3m |

| Lattice Parameter (a) in Å | 10.470(17) |

| Rp (%) | 3.38 |

| Rwp (%) | 4.87 |

Data sourced from Karray et al. (2006) cambridge.org

The low values of the profile residuals (Rp and Rwp) indicate a good fit between the experimental and calculated diffraction patterns. cambridge.org This method is crucial for confirming the structures of materials that are not easily grown as large single crystals. ias.ac.in

Neutron Diffraction Studies of Ammonium Ion Dynamics

While X-ray diffraction primarily maps electron density, neutron diffraction is particularly sensitive to the positions of lighter atoms like hydrogen. This makes it an invaluable tool for studying the orientation and rotational dynamics of the ammonium (NH₄⁺) cation within the crystal lattice.

In the structure of ammonium hexachlorotellurate(IV), the ammonium ions occupy sites of tetrahedral symmetry. tu-darmstadt.de X-ray diffraction studies have suggested that the hydrogen atoms of the ammonium ion are disordered. scispace.comtu-darmstadt.de Based on space group considerations, the hydrogen atoms are expected to lie on the three-fold axes, leading to two primary possible orientations for the NH₄⁺ tetrahedron. scispace.com In refining the crystal structure, models based on the isomorphous compound (NH₄)₂SiF₆ have been employed, where similar orientational disorder of the ammonium group is observed. tu-darmstadt.desibran.ruarabjchem.org Three-dimensional Fourier synthesis from X-ray data has suggested a three-fold disordering for the hydrogen atoms. tu-darmstadt.de

Studies on related systems like [Cs₀.₈₆(NH₄)₀.₁₄]₂TeCl₆ have shown a preference for a model where the ammonium tetrahedron is oriented with its apex pointing towards the tellurium atoms. cambridge.org The dynamic nature of the ammonium ion, involving reorientations and librational motions, is a key feature of this class of compounds, and neutron diffraction studies on analogous systems have been crucial in providing detailed information on these motions. tu-darmstadt.dearabjchem.org

Structural Classification and Isotypism

The crystal structure of ammonium hexachlorotellurate(IV) is not unique; it belongs to a large and well-studied family of compounds that share the same fundamental atomic arrangement.

K₂PtCl₆-Type Structures and Antifluorite Arrangement

Ammonium hexachlorotellurate(IV) adopts the archetypal K₂PtCl₆ (potassium hexachloroplatinate) structure. scispace.comtu-darmstadt.decambridge.org This structure is cubic, belonging to the space group Fm3m. tu-darmstadt.desibran.ru It can be described as an antifluorite (anti-CaF₂) arrangement. In the fluorite structure, cations occupy a face-centered cubic (FCC) lattice with anions in the eight tetrahedral holes. In the antifluorite structure, the positions of the anions and cations are reversed.

For (NH₄)₂TeCl₆, the complex anions, [TeCl₆]²⁻, occupy the sites of the Ca²⁺ ions in the fluorite structure, forming an FCC arrangement. The ammonium cations, NH₄⁺, occupy the eight tetrahedral interstitial sites, analogous to the F⁻ ions in fluorite. tu-darmstadt.desibran.ru This arrangement results in a highly symmetric and stable crystal lattice, where the tellurium atoms are located at the corners and face centers of the unit cell, and the ammonium ions are situated at the (¼, ¼, ¼) and equivalent positions within the cell. sibran.ru This structural motif is common to a wide range of A₂MX₆ compounds, where A is a monovalent cation and [MX₆]²⁻ is a hexahalo-anion. cambridge.orgresearchgate.net

Anionic Sublattice: [TeCl₆]²⁻ Octahedron Geometry

The geometry of the hexachlorotellurate(IV) anion, [TeCl₆]²⁻, is a central feature of the compound's crystal chemistry.

The [TeCl₆]²⁻ anion consistently exhibits a regular octahedral geometry in the crystal structure of ammonium hexachlorotellurate(IV) and its analogues. scispace.comontosight.ai Each tellurium(IV) atom is centrally located and bonded to six chlorine atoms at the vertices of an octahedron.

This observation is noteworthy because the Valence Shell Electron Pair Repulsion (VSEPR) theory would predict a distorted octahedral geometry. The Te(IV) center has a lone pair of electrons in addition to the six bonding pairs, making it an AX₆E₁ system. According to VSEPR theory, this lone pair should be stereochemically active and cause a distortion from perfect octahedral symmetry. sibran.ruarabjchem.org However, crystallographic studies, including X-ray diffraction, nuclear quadrupole resonance, and Mössbauer spectroscopy on (NH₄)₂TeCl₆ and related compounds, have found no evidence of such a distortion at room temperature. scispace.comsibran.ru The six Te-Cl bonds are equivalent, and the Cl-Te-Cl angles are 90° and 180°, consistent with Oₕ symmetry. scispace.com The final three-dimensional difference Fourier map from X-ray analysis showed no significant residual electron density near the chlorine atoms, ruling out a disordered arrangement of distorted octahedra. scispace.com

The Te-Cl bond length has been determined with high precision, as shown in the table below.

| Compound | Te-Cl Bond Distance (Å) | Method | Reference |

| (NH₄)₂TeCl₆ | 2.541(7) | Single-Crystal X-ray Diffraction | scispace.com |

| [Li₀.₂(NH₄)₀.₈]₂TeCl₆ | 2.585(3) | Single-Crystal X-ray Diffraction | tu-darmstadt.de |

Stereochemical Activity of Tellurium(IV) Lone Pair Electrons

According to the Valence Shell Electron-Pair Repulsion (VSEPR) theory, the presence of a lone pair of electrons on the central tellurium(IV) atom in the [TeCl₆]²⁻ anion would be expected to be stereochemically active, leading to a distortion of the coordination polyhedron from a regular octahedral geometry. sibran.ru However, numerous crystallographic studies on hexachlorotellurate(IV) salts, including the ammonium salt, have consistently revealed a regular octahedral (Oₕ) symmetry for the [TeCl₆]²⁻ anion at room temperature. sibran.ruscispace.com This apparent contradiction to VSEPR theory has been a subject of significant scientific interest.

The inertness of the lone pair is further substantiated by spectroscopic evidence. Nuclear Quadrupole Resonance (NQR) experiments show the crystallographic equivalence of all six chlorine atoms down to liquid nitrogen temperatures, and ¹²⁵Te Mössbauer spectra of (NH₄)₂TeCl₆ at 80 K show no quadrupole splitting, both of which are indicative of a highly symmetric environment around the tellurium atom. sibran.ru One prevailing explanation for this phenomenon is that the lone pair resides in a non-bonding orbital that has predominantly spherical s-character, and therefore does not exert a directional influence on the bonding pairs, preserving the octahedral geometry. sibran.ru Another perspective involves the dynamic nature of the lone pair's influence, as discussed in the following section.

Octahedral Regularity and Distortions (e.g., Dynamic Jahn-Teller Effect)

X-ray diffraction analyses confirm that the [TeCl₆]²⁻ ion in ammonium hexachlorotellurate(IV) is a regular octahedron. scispace.com A three-dimensional X-ray analysis refined the Te-Cl bond distance to be 2.541 Å after correction for thermal vibrations, with a standard deviation of 0.007 Å. scispace.com The final difference Fourier map from this study showed no significant peaks near the chlorine positions, providing no evidence for any static disordering of the [TeCl₆]²⁻ ion that might arise from a disordered arrangement of distorted octahedra. scispace.com

The observation of a regular octahedron, despite the presence of the 5s² lone pair, is often explained by the dynamic Jahn-Teller effect. acs.orgnih.govacs.org In this model, the lone pair does induce a distortion, but the direction of this distortion is not static. Instead, it fluctuates rapidly among several equivalent orientations, resulting in a time-averaged structure that appears as a regular octahedron to techniques like X-ray diffraction. nih.govacs.org The A band in the electronic absorption spectrum of [TeCl₆]²⁻ is a doublet, which is attributed to the splitting of the ³P₁ level in the octahedral field by this dynamic Jahn-Teller effect. nih.govacs.org While the compound maintains a cubic structure at room temperature, it undergoes a ferrorotative structural phase transition at approximately 85 K to a trigonal structure (space group C3i2), which involves the static rotation of the [TeCl₆]²⁻ octahedra. researchgate.netcdnsciencepub.comcdnsciencepub.com

| Temperature (K) | Crystal System | Space Group | Lattice Parameter (a) | Reference |

|---|---|---|---|---|

| Room Temp. | Cubic | Fm-3m | 10.470(17) Å | cambridge.org |

| 299 | Cubic | Fm-3m | 10.357(2) Å | tu-darmstadt.de |

| < 85 | Trigonal | C3i2 (R-3) | - | researchgate.net |

Cationic Sublattice: Ammonium Ion Dynamics and Ordering

The ammonium cations (NH₄⁺) in the crystal lattice are not static but exhibit significant dynamic behavior, which is highly dependent on temperature. These dynamics play a crucial role in the structural stability and phase transitions of the compound.

Orientational Disorder and Rotational Motion of Ammonium Ions

In the cubic phase at room temperature, the ammonium ions undergo frequent, large-amplitude reorientations. cdnsciencepub.combbk.ac.uk This rotational motion means the ion effectively tumbles on its site, averaging its orientation over time. bbk.ac.uk As the temperature is lowered, this rotational motion becomes more restricted. researchgate.net The freezing of the ammonium ions' rotational motion at lower temperatures can create new hydrogen bonding arrangements, which in turn leads to structural phase transitions in the crystal lattice. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for characterizing the dynamics of the ammonium ion as a function of temperature. cdnsciencepub.comresearchgate.netiaea.org Studies on partially deuterated samples reveal that different ammonium isotopomers can exhibit varied mobility; for instance, in ammonium hexachlorotellurate, NH₂D₂⁺ and about half of the NH₃D⁺ ions are rigid, while the remaining NH₃D⁺ ions perform limited jumps. researchgate.net

Hydrogen Atom Positioning and Disordering in Ammonium Groups

Due to the rotational motion, the precise location of the hydrogen atoms of the ammonium group is disordered. researchgate.nettu-darmstadt.de Neutron diffraction studies, which are sensitive to hydrogen positions, have been employed to model this disorder. researchgate.netresearchgate.net It is difficult to definitively locate the H atoms, and models often propose that the ammonium tetrahedron can occupy multiple orientations within the crystal lattice. sibran.rutu-darmstadt.de One common model suggests that the ammonium tetrahedron is disordered between two possible orientations along the 3-fold axis. scispace.comtu-darmstadt.de Another model, supported by diffraction experiments on the isomorphous (NH₄)₂SiF₆, proposes that the hydrogen atoms of the ammonium group are oriented with the apex of the tetrahedron pointing towards the tellurium atoms. cambridge.orgsibran.ru Three-dimensional Fourier synthesis has suggested that the H atoms may lie at a 96(k) site, which corresponds to a three-fold disordering. tu-darmstadt.de

Interionic Interactions and Crystal Packing

The three-dimensional structure of ammonium hexachlorotellurate(IV) is held together by a combination of electrostatic forces and specific, directional interactions, primarily hydrogen bonds.

N-H…Cl Hydrogen Bonding Networks

The stability of the crystal structure is significantly influenced by a network of hydrogen bonds formed between the ammonium cations and the chlorine atoms of the hexachlorotellurate anions (N-H…Cl). sibran.ruresearchgate.netiucr.org These interactions provide a crucial linkage between the cationic and anionic sublattices. researchgate.net The nature of these hydrogen bonds is polyfurcated, as the ammonium ion is in a high-coordination environment where each N-H group interacts with multiple chloride ions. bbk.ac.uk The dynamics of the ammonium ion are directly linked to these hydrogen bonds. At higher temperatures, the rapid reorientation of the NH₄⁺ ions results in transient and averaged hydrogen bonding. As the temperature decreases, the slowing and eventual freezing of this motion allow for the formation of more ordered and stronger hydrogen bonds, which is a driving force for the observed low-temperature phase transitions. researchgate.net

Ionic Interactions and Lattice Stabilization

The stability of the crystal lattice of ammonium hexachlorotellurate(IV), (NH₄)₂[TeCl₆], and its mixed cation analogues is a result of a complex interplay of ionic and hydrogen bonding interactions. researchgate.netcambridge.orgtu-darmstadt.desibran.ru The fundamental structure consists of [TeCl₆]²⁻ anions and charge-balancing cations. wikipedia.org In the case of pure ammonium hexachlorotellurate(IV), the lattice is stabilized primarily by ionic bonds between the ammonium cations (NH₄⁺) and the hexachlorotellurate(IV) anions ([TeCl₆]²⁻), supplemented by crucial N-H···Cl hydrogen bonds. researchgate.nettu-darmstadt.desibran.ru

The strength of the N-H···Cl hydrogen bond can be influenced by the presence of other cations. For example, in the mixed-halide compound [Cs₀.₉₂(NH₄)₀.₀₈]₂TeCl₄Br₂, the N-H···Cl bond is noted to be a strong interaction, with a length of approximately 2.944(18) Å, which is shorter than the N-H···Br bond. ias.ac.in This difference is attributed to the higher electronegativity of chlorine compared to bromine. ias.ac.in

Influence of Counter-Cations on Crystal Architecture

The nature of the counter-cation plays a pivotal role in determining the precise crystal architecture of hexachlorotellurate(IV) salts. The size and charge of the cation directly influence key crystallographic parameters such as unit cell dimensions and interatomic distances. researchgate.netcambridge.orgsibran.ru

In the A₂[TeCl₆] series (where A is a monovalent cation), the crystal structure is highly dependent on the identity of A. For instance, most alkali metal halides crystallize in face-centered cubic lattices with a coordination number of six. wikipedia.org However, larger cations like cesium can favor a body-centered cubic lattice to accommodate a higher coordination number of eight. wikipedia.org This principle extends to the more complex hexachlorotellurate salts.

The substitution of one cation for another, even in partial amounts, can lead to significant changes in the crystal structure. For example, in the mixed-cation series [Rbₓ(NH₄)₁₋ₓ]₂TeCl₆, decreasing the percentage of ammonium and increasing the rubidium content leads to an increase in the unit cell volume and the a lattice parameter. sibran.ru This is a direct consequence of the larger ionic radius of rubidium compared to the ammonium ion. sibran.ru

The introduction of different cations also affects the bonding within the [TeCl₆]²⁻ anion itself. In a study of M₂M'Cl₆ salts (where M = K⁺, NH₄⁺, Rb⁺, Cs⁺, and M' = Sn, Te, etc.), it was observed that as the size of the cation increases, the ³⁵Cl Nuclear Quadrupole Resonance (NQR) frequencies in the M'Cl₆²⁻ ion steadily increase. researchgate.net This is attributed to a repulsive potential between the ions, which is considered a dominant factor in the crystal field effect. researchgate.net

Furthermore, the presence of different cations can induce subtle distortions in the crystal lattice. In the case of [Li₀.₀₈(NH₄)₀.₉₂]₂TeCl₄Br₂, the structure consists of slightly deformed TeCl₄Br₂ octahedra that are rotated around the fourfold axis relative to the cubic arrangement of the K₂PtCl₆ type structure. researchgate.net This distortion is a direct result of the accommodation of two different cations, Li⁺ and NH₄⁺, within the lattice. researchgate.net

The table below summarizes the influence of different counter-cations on the crystal structure of various hexachlorotellurate(IV) and related compounds.

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Key Structural Features |

| (NH₄)₂TeCl₆ | Cubic | Fm3m | a = 10.2503(5) (in mixed Rb/NH₄ salt) sibran.ru | Antifluorite-type structure; stabilized by N-H···Cl hydrogen bonds. sibran.ru |

| [Li₀.₂(NH₄)₀.₈]₂TeCl₆ tu-darmstadt.de | Cubic | Fm3m | a = 10.357(2) | Coexistence of ionic (Li⁺···[TeCl₆]²⁻) and hydrogen (N-H···Cl) bonds. tu-darmstadt.de |

| [Cs₀.₈₆(NH₄)₀.₁₄]₂TeCl₆ cambridge.org | Cubic | Fm3m | a = 10.470(17) | Coexistence of ionic (Cs⁺···[TeCl₆]²⁻) and hydrogen (N-H···Cl) bonds; N-H···Cl attraction lengthens the Te-Cl distance compared to pure Cs₂TeCl₆. cambridge.org |

| [Rb₀.₉₄(NH₄)₀.₀₆]₂TeCl₆ sibran.ru | Cubic | Fm3m | a = 10.2503(5) | Antifluorite-type structure; substitution of Rb⁺ with smaller NH₄⁺ leads to a decrease in the lattice parameter. sibran.ru |

| [Li₀.₀₈(NH₄)₀.₉₂]₂TeCl₄Br₂ researchgate.net | Tetragonal | P4/mnc | a = 7.3269(3), c = 10.3916(5) | Slightly deformed and rotated TeCl₄Br₂ octahedra due to the presence of two different cations. researchgate.net |

| [Cs₀.₉₂(NH₄)₀.₀₈]₂TeCl₄Br₂ ias.ac.in | Tetragonal | P4/mnc | a = 7.452(1), c = 10.544(3) | Isolated TeCl₄Br₂ octahedra rotated around the fourfold axis. ias.ac.in |

This data clearly demonstrates that the counter-cation is not merely a passive charge-balancing species but an active component in shaping the supramolecular architecture of hexachlorotellurate(IV) salts. The size, charge, and ability to form hydrogen bonds all contribute to the final, intricate three-dimensional structure.

Advanced Spectroscopic Probing of Ammonium Hexachlorotellurate Iv

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural dynamics of ammonium (B1175870) hexachlorotellurate(IV), (NH₄)₂TeCl₆. These methods probe the vibrational energy levels of the constituent ions, providing insights into the symmetry of the [TeCl₆]²⁻ anion, the behavior of the NH₄⁺ cation, and the interactions between them.

Fundamental Vibrational Modes of [TeCl₆]²⁻ Anion

The hexachlorotellurate(IV) anion, [TeCl₆]²⁻, in a regular octahedral (Oₕ) symmetry, is expected to exhibit a set of fundamental vibrational modes. These modes are categorized by their symmetry and activity in IR and Raman spectroscopy. The primary modes include the symmetric stretching vibration (ν₁, A₁g), the asymmetric stretching vibration (ν₃, T₁ᵤ), and various bending modes (ν₂, E₉; ν₄, T₁ᵤ; ν₅, T₂₉; ν₆, T₂ᵤ).

In ammonium hexachlorotellurate(IV), the [TeCl₆]²⁻ anion largely retains its regular octahedral structure. researchgate.net Spectroscopic studies have identified the characteristic Raman and IR peaks corresponding to these fundamental modes. sibran.ru Raman studies have confirmed the Oₕ symmetry of the [TeCl₆]²⁻ unit within the crystal structure. escholarship.org

The vibrational frequencies for the [TeCl₆]²⁻ anion in (NH₄)₂TeCl₆ have been reported as follows:

| Vibrational Mode | Symmetry | Raman Active | IR Active | Frequency (cm⁻¹) |

| ν₁ (stretching) | A₁g | Yes | No | ~287 |

| ν₂ (stretching) | E₉ | Yes | No | ~247 |

| ν₃ (stretching) | T₁ᵤ | No | Yes | ~230 |

| ν₄ (bending) | T₁ᵤ | No | Yes | ~158 |

| ν₅ (bending) | T₂₉ | Yes | No | ~131 |

| ν₆ (bending) | T₂ᵤ | No | No | ~110 |

| Data sourced from multiple studies. researchgate.netaip.orgaip.org |

These vibrational modes provide a spectroscopic fingerprint for the [TeCl₆]²⁻ anion, and their analysis confirms the absence of significant distortion from octahedral symmetry due to the lone pair of electrons on the tellurium atom, a phenomenon sometimes predicted by the Valence Shell Electron-Pair Repulsion (VSEPR) theory. aip.org

Internal Modes of Ammonium Cation and Interionic Vibrations

The vibrational spectrum of ammonium hexachlorotellurate(IV) is also characterized by the internal modes of the ammonium (NH₄⁺) cation and vibrations arising from interactions between the cation and the anion.

The ammonium ion, with tetrahedral (Tₐ) symmetry, has four fundamental internal vibrational modes: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), and two triply degenerate modes (ν₃ and ν₄). d-nb.info In (NH₄)₂TeCl₆, the NH₄⁺ ion occupies a site of Tₐ symmetry, and studies of isotopically dilute NH₃D⁺ ions confirm the existence of only one crystallographically distinct type of ammonium ion. researchgate.netcdnsciencepub.comcdnsciencepub.com

The observed infrared absorption bands for the NH₄⁺ cation in (NH₄)₂TeCl₆ include:

A broad absorption centered around 3162 cm⁻¹ and a band at 2986 cm⁻¹, attributed to the NH₄⁺ anti-symmetric stretching vibration. cambridge.org

An absorption band at 1400 cm⁻¹, resulting from the NH₄⁺ bending vibration. sibran.ru

In addition to the internal modes, lattice vibrations involving the translational and librational (rotational) motions of the NH₄⁺ and [TeCl₆]²⁻ ions are also observed, typically at lower frequencies. A Raman active T₂₉ cation lattice translatory mode has been identified. aip.orgaip.org These interionic vibrations are sensitive to the nature of the cation and the crystal packing, and they play a role in the phase transitions observed in this compound at low temperatures. aip.org

Temperature-Dependent Vibrational Analysis

The vibrational spectrum of ammonium hexachlorotellurate(IV) exhibits notable changes with temperature, which are indicative of structural phase transitions. While the cubic structure is maintained down to approximately 80 K with only minor spectral changes, a phase transition to a rhombohedral phase occurs at 88 K. sibran.ruaip.org For deuterated ammonium hexachlorotellurate, (ND₄)₂TeCl₆, a similar transition occurs at 87 K, with further transitions at 48 K and 28 K. researchgate.netiphy.ac.cn

Low-temperature studies have revealed the following:

At around 100 K, far-infrared and Raman spectra have been successfully obtained, showing the Raman active T₂₉ cation lattice translatory mode. aip.orgaip.org

In the low-temperature phases, the ν₄ and ν₆ bending modes of the [TeCl₆]²⁻ anion are identified with bands near approximately 130 cm⁻¹ and 110 cm⁻¹, respectively. aip.orgaip.org

In (ND₄)₂TeCl₆, splittings of the A₁, E, and T₂ internal modes of the ammonium ion have been observed at the phase transitions at 48 K and 28 K. iphy.ac.cn These splittings can be interpreted using group theoretical correlation methods. iphy.ac.cn

These temperature-dependent changes in the vibrational spectra are crucial for understanding the mechanisms of the phase transitions, which are related to the reorientational motion of the ammonium ions and subtle rotations of the [TeCl₆]²⁻ octahedra. researchgate.netresearchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as ³⁵Cl. In ammonium hexachlorotellurate(IV), NQR provides valuable information about the chlorine atoms within the [TeCl₆]²⁻ anion.

³⁵Cl NQR Studies for Halogen Environment Probing

³⁵Cl NQR studies of (NH₄)₂TeCl₆ have been instrumental in confirming the crystallographic equivalence of the six chlorine atoms down to liquid-nitrogen temperature. aip.org This indicates that the [TeCl₆]²⁻ octahedron remains highly symmetric and is not significantly distorted.

Solid-state ³⁵Cl NMR experiments, which are closely related to NQR, have been performed at high magnetic fields. sibran.ru These studies have determined the quadrupole coupling constant (Cₒ) for ³⁵Cl in (NH₄)₂TeCl₆ to be 30.3 ± 0.1 MHz. sibran.ru The electric field gradient (EFG) tensor at the chlorine sites was found to be axial, which is consistent with the C₄ᵥ point group symmetry of the chlorine sites in the crystal structure. sibran.ru The large value of the quadrupole coupling constant is indicative of the covalent character of the Te-Cl bond. sibran.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has proven to be a powerful tool for investigating the structure and dynamics of ammonium hexachlorotellurate(IV) in both solution and the solid state.

Proton (¹H) NMR studies have been instrumental in characterizing the motion of the ammonium ions within the crystal lattice. nih.gov In the solid state, the proton spin-lattice relaxation times (T₁) have been measured over a range of temperatures. Above 50 K, the relaxation behavior is characteristic of the classical, hindered reorientation of the ammonium ion, with a determined activation energy of 5.6 kJ/mol. nih.gov Below 50 K, the temperature dependence of T₁ reveals minima that are attributed to level-crossing phenomena. nih.gov

While ¹³C NMR is not directly applicable to the primary structure of ammonium hexachlorotellurate(IV), it can be a valuable tool in studies involving organic cations or in situations where carbon-containing species are introduced.

Tellurium-125 (¹²⁵Te) NMR spectroscopy provides direct insight into the electronic environment of the tellurium nucleus. sibran.ru In acetonitrile (B52724) solution, the [TeCl₆]²⁻ anion exhibits a ¹²⁵Te NMR signal at approximately +1469 ppm. sibran.ru Solid-state ¹²⁵Te MAS NMR experiments have also been performed, providing further characterization of the tellurium environment in the crystalline state. sibran.ru The chemical shift in ¹²⁵Te NMR is sensitive to factors such as the nature and number of electronegative substituents bonded to the tellurium atom. researchgate.netresearchgate.net

| NMR Data for Ammonium Hexachlorotellurate(IV) and Related Species | |

| Nucleus | Technique |

| ¹H | Solid-State NMR |

| ¹H | Solid-State NMR |

| ¹²⁵Te | Solution NMR (acetonitrile) |

| ¹²⁵Te | Solid-State MAS NMR |

| ³⁵Cl | Solid-State NMR |

The dynamics of the ammonium ion in (NH₄)₂TeCl₆ have been extensively studied using ¹H NMR and deuteron (B1233211) NMR. nih.govresearchgate.net At higher temperatures, the ammonium ion undergoes classical, hindered reorientation. nih.gov However, at lower temperatures, quantum mechanical tunneling effects become significant. The tunneling splitting of the ground torsional level in isotopically pure (NH₄)₂TeCl₆ is 55 MHz. nih.gov This splitting is observed to increase with partial deuteration, which is linked to phase transitions in the partially deuterated crystals. nih.gov

Deuteron NMR studies on partially deuterated samples reveal that at 5 K, both NH₂D₂⁺ and approximately 50% of NH₃D⁺ ions are rigid, while the remaining NH₃D⁺ ions undergo limited jumps. researchgate.net In contrast, NHD₃⁺ and ND₄⁺ ions exhibit tunneling rotation. researchgate.net These diverse motional behaviors of the different ammonium ion isotopomers highlight the complex nature of the potential energy landscape experienced by the cations within the crystal lattice. researchgate.net The very low activation energies derived from the temperature dependence of the deuteron NMR spectra up to about 20 K suggest that the observed dynamic processes are of an incoherent tunneling nature. researchgate.net This rapid proton transfer may be triggered by a coupling between the ammonium ion dynamics and lattice phonons. researchgate.net

Mössbauer Spectroscopy (e.g., 125Te Mössbauer)

Mössbauer spectroscopy, specifically utilizing the ¹²⁵Te isotope, offers a sensitive probe of the nuclear environment of tellurium atoms.

¹²⁵Te Mössbauer spectroscopy provides information about the s-electron density at the tellurium nucleus and the symmetry of the electronic environment. In hexahalotellurates(IV) like (NH₄)₂TeCl₆, the tellurium atom is in a +4 oxidation state with a 5s² electron configuration. acs.org The stereochemically inactive nature of this lone pair in the [TeCl₆]²⁻ anion is a key feature. ias.ac.in The large energy difference between the Te 5s and Cl 3p orbitals results in only a small energy splitting upon orbital overlap. acs.org Consequently, the antibonding A₁g orbitals are only slightly higher in energy than the non-bonding Cl 3p orbitals. acs.org

Electronic Absorption and Luminescence Spectroscopy

Electronic absorption and luminescence spectroscopy provide insights into the electronic structure and excited state properties of ammonium hexachlorotellurate(IV). The electronic transitions in the [TeCl₆]²⁻ anion are of interest. Due to the significant overlap between Te 5p and Cl 3p orbitals, there is a considerable energy splitting of the resulting bonding and antibonding molecular orbitals. acs.org This leads to the LUMO (Lowest Unoccupied Molecular Orbital) being composed of Te 5p and Cl 3p T₁ᵤ orbitals. acs.org The study of the luminescent properties of tellurium(IV) complexes, including the influence of the Te(IV) coordination octahedron, is an active area of research. cdnsciencepub.comsci-hub.sedntb.gov.ua

Electronic Transitions within the [TeCl₆]²⁻ Complex

The electronic absorption spectrum of the hexachlorotellurate(IV) anion, [TeCl₆]²⁻, is characterized by transitions that are influenced by its ns² electronic configuration. The spectrum arises from electronic transitions between molecular orbitals. libretexts.org For molecules with non-linear geometry, this involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

In the case of the [TeCl₆]²⁻ complex, which possesses an octahedral geometry, the electronic transitions are not simple d-d transitions as seen in many transition metal complexes, but are more complex due to the presence of the 5s² lone pair on the tellurium atom. researchgate.netlibretexts.org The observed absorption bands are often assigned as ligand-to-metal charge-transfer (LMCT) transitions, where an electron migrates from an orbital primarily located on the chloride ligands to one centered on the tellurium atom. semanticscholar.org

Table 1: Electronic Absorption Data for Hexachlorotellurate(IV) and Related Complexes

| Complex/Compound | Transition Type | Absorption Energy / Wavelength | Reference |

|---|---|---|---|

| [TeCl₆]²⁻ | Charge Transfer | ~460 nm (onset) | aip.org |

| Cs₂TeCl₆ | Charge Transfer | 2.51(4) eV (edge) | nih.gov |

| (Et₄N)₂TeCl₆ | 3P₁ → ¹S₀ (Emission) | 600 nm | nih.govacs.org |

| (Et₃NH)₂TeCl₆ | 3P₁ → ¹S₀ (Emission) | 650 nm | nih.govacs.org |

Correlation with Structural Distortion and Stokes Shift

This excited-state distortion is directly correlated with the observed Stokes shift, which is the difference in energy between the absorption and emission maxima. A large Stokes shift is characteristic of species that undergo significant geometric changes upon excitation. researchgate.net For Te(IV) complexes, the luminescence intensity is found to depend on the degree of distortion of the coordination polyhedron and the magnitude of the Stokes shift. researchgate.net For example, Cs₂TeCl₆ exhibits a large Stokes shift, which is attributed to strong electron-phonon coupling and the formation of self-trapped excitons (STEs) due to the Jahn-Teller distortion of the [TeCl₆]²⁻ octahedron in the excited state. nih.govaip.org Studies on a series of (EtₙNH₄₋ₙ)₂TeCl₆ compounds show that while the Stokes shifts are similar, the photoluminescence quantum yield is influenced by the degree of orbital overlap between adjacent [TeCl₆]²⁻ units, which is controlled by the size of the organic cation. nih.govacs.org

Table 2: Stokes Shifts for Ethylammonium (B1618946) Hexachlorotellurate(IV) Compounds

| Compound | Stokes Shift (eV) | Reference |

|---|---|---|

| (EtNH₃)₂TeCl₆ | 1.20 | nih.govacs.org |

| (Et₂NH₂)₂TeCl₆ | 1.24 | nih.govacs.org |

| (Et₃NH)₂TeCl₆ | 1.15 | nih.govacs.org |

| (Et₄N)₂TeCl₆ | 1.07 | nih.govacs.org |

Phonon Spectroscopy

Inelastic Neutron Scattering (INS) for Lattice Dynamics

Inelastic neutron scattering (INS) is a powerful technique for studying the collective atomic motions, or phonons, that constitute the lattice dynamics of a crystalline solid. ias.ac.inaps.orgresearchgate.net This method is particularly valuable for materials containing hydrogen, as the large incoherent scattering cross-section of protons makes INS highly sensitive to their motions. ias.ac.in In ammonium hexachlorotellurate(IV), INS can be used to probe the rotational and translational dynamics of the ammonium (NH₄⁺) cations within the crystal lattice. ias.ac.inaip.org

Studies on the isostructural compound (NH₄)₂SiF₆ have demonstrated the utility of INS. researchgate.netcambridge.org In these studies, prominent features in the neutron energy-gain spectrum were assigned to rotational transitions of the ammonium ion. researchgate.net Specifically, a broad band peaked at 168 ± 8 cm⁻¹ was assigned to the 0→1 rotational transition, with a shoulder at 305 ± 25 cm⁻¹ attributed to the 0→2 transition. researchgate.net Similar investigations on (NH₄)₂TeCl₆ and its deuterated analogue have been performed to understand the detailed picture of phase transition behavior, which is strongly influenced by the dynamics of the ammonium ion. ornl.govresearchgate.netacs.org These measurements provide insight into the potential energy landscape experienced by the NH₄⁺ ion and its coupling with the lattice vibrations of the [TeCl₆]²⁻ anions. csic.es

Table 3: Assigned Ammonium Ion Transitions in (NH₄)₂SiF₆ via INS

| Transition | Energy (cm⁻¹) | Reference |

|---|---|---|

| Rotational (0→1) | 168 ± 8 | researchgate.net |

| Rotational (0→2) | 305 ± 25 | researchgate.net |

Synchrotron Radiation-Based Nuclear Resonance Scattering

Nuclear Resonance Vibrational Spectroscopy (NRVS), also known as Nuclear Inelastic Scattering (NIS), is a synchrotron-based technique that provides a direct measure of the phonon density of states (PDOS) for a specific element in a compound. mdpi.comkfki.hu This method relies on the resonant absorption of synchrotron radiation by a Mössbauer-active nucleus, where the energy of the absorbed X-ray is sufficient to excite the nucleus and simultaneously create or annihilate a phonon. aps.orgresearchgate.net By scanning the incident X-ray energy around the nuclear resonance energy, one can map the energy spectrum of the lattice vibrations (phonons) in which the resonant atom participates. kfki.huesrf.fr

While direct experimental reports of NRVS on ammonium hexachlorotellurate(IV) are not available, the technique is applicable in principle, as tellurium possesses Mössbauer-active isotopes (e.g., ¹²⁵Te). The technique would be complementary to INS, providing element-specific information on the lattice dynamics. kfki.hu NRVS would selectively probe the vibrational modes involving the tellurium atoms, such as the internal vibrational modes of the [TeCl₆]²⁻ octahedra and their translational and librational modes within the crystal lattice. kfki.huanl.gov The resulting partial PDOS for tellurium would provide crucial data for validating and refining theoretical models of the lattice dynamics of this compound. mdpi.comosti.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for investigating the solid-state properties of crystalline materials. It allows for the accurate calculation of electronic and structural properties by modeling the electron density of the system.

DFT calculations are instrumental in mapping the electronic band structure and determining the nature and magnitude of the band gap, which are crucial for understanding the material's optical and electronic properties. For hexachlorometallate compounds, DFT studies reveal that the electronic structure is often characterized by relatively flat bands, suggesting that the [MCl₆]²⁻ octahedral units are electronically isolated to a significant degree.

In the case of compounds containing the [TeCl₆]²⁻ anion, the top of the valence band is typically formed from the filled p-orbitals of the chlorine atoms and the 5s² lone pair of the tellurium atom. The conduction band is primarily composed of the antibonding orbitals arising from the interaction between tellurium 5p and chlorine 3p orbitals. Experimentally, ammonium hexachlorotellurate(IV) is noted for its cubic (Fm-3m) crystal structure and is investigated in the context of lead-free perovskite alternatives. scispace.com DFT calculations for related materials help elucidate these properties from a theoretical standpoint. For instance, studies on similar systems show that the presence of defects can significantly alter the electronic properties, shifting them from metallic to semiconducting behavior.

Table 1: Predicted Electronic Properties of Ammonium Hexachlorotellurate(IV) via DFT

| Property | Description | Computational Finding |

| Crystal System | The repeating arrangement of atoms in the crystal. | Cubic (Fm-3m) scispace.com |

| Band Structure | The ranges of energy that an electron may have. | Characterized by relatively flat bands, typical of electronically isolated [TeCl₆]²⁻ units. |

| Band Gap | The energy difference between the valence and conduction bands. | The material is expected to be an insulator or a wide-bandgap semiconductor. |

| Valence Band | The highest range of electron energies where electrons are normally present at absolute zero. | Primarily composed of Chlorine 3p and Tellurium 5s orbitals. |

| Conduction Band | The lowest range of vacant electron energy bands. | Primarily composed of antibonding Tellurium 5p and Chlorine 3p orbitals. |

This table is generated based on typical findings for hexachlorotellurate systems and may be further specified by direct computational studies on (NH₄)₂TeCl₆.

Computational simulations using DFT can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. These calculations help in the definitive assignment of spectral bands to specific atomic motions (normal modes). For ammonium hexachlorotellurate(IV), the vibrational modes can be categorized into internal modes of the ammonium (NH₄⁺) and hexachlorotellurate ([TeCl₆]²⁻) ions, and external lattice modes.

Spectroscopic studies have identified the key vibrational frequencies for this compound. sibran.ru DFT calculations complement these experimental findings by providing a theoretical basis for the assignments. For example, the antisymmetric stretching and bending vibrations of the NH₄⁺ group are clearly identified in the IR spectrum. sibran.ru The Raman spectrum, meanwhile, is sensitive to the symmetric vibrations of the highly polarizable [TeCl₆]²⁻ octahedron.

Table 2: Experimentally Observed Vibrational Frequencies for (NH₄)₂TeCl₆ at Room Temperature

| Wavenumber (cm⁻¹) | Spectrum | Assignment | Reference |

| 3198 | IR | NH₄⁺ antisymmetric stretching | sibran.ru |

| 1400 | IR | NH₄⁺ bending vibration | sibran.ru |

| ~288 | Raman | ν₁ (A₁g) Te-Cl symmetric stretch | sibran.ru |

| ~245 | Raman | ν₂ (E_g) Te-Cl stretch | sibran.ru |

| ~145 | Raman | ν₅ (T₂g) Cl-Te-Cl bending | sibran.ru |

This table presents experimental data that DFT simulations aim to reproduce for accurate mode assignment.

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry for analyzing chemical bonding. labinsights.nl It provides a measure of the probability of finding an electron near a reference electron, effectively mapping regions of high electron localization. wikipedia.org This allows for a chemically intuitive visualization of core electrons, covalent bonds, and lone pairs. labinsights.nlwikipedia.org

In the hexachlorotellurate(IV) anion, [TeCl₆]²⁻, the tellurium atom possesses a 5s² lone pair of electrons. The stereochemical activity of this lone pair is a subject of significant interest. An ELF analysis can provide a clear depiction of this feature. The calculation would reveal a distinct basin of high ELF value located on the tellurium atom, spatially separate from the Te-Cl bonding regions. This basin represents the non-bonding, localized lone pair. The analysis helps in understanding why, in this case, the lone pair is stereochemically inert, resulting in a regular octahedral geometry for the [TeCl₆]²⁻ anion rather than a distorted structure that might be predicted by simple VSEPR theory.

Ab Initio and Molecular Dynamics Simulations

While DFT is excellent for static, ground-state properties, ab initio and classical molecular dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. These methods are particularly useful for investigating ionic motion and intermolecular interactions at finite temperatures.

In the crystal lattice of ammonium hexachlorotellurate(IV), the ammonium (NH₄⁺) cations are not static but undergo rotational motion. The ease of this rotation is determined by the height of the potential energy barrier, which is dictated by the interactions with the surrounding [TeCl₆]²⁻ anions. Ab initio calculations can be used to compute this rotational barrier.

Systematic studies on the family of ammonium hexachlorometallates, (NH₄)₂MCl₆ (where M = Pd, Pt, Sn, Te, etc.), have shown that these compounds can be ordered according to the decreasing tunnelling frequency of the ammonium ions, which corresponds to an increasing potential barrier for rotation. researchgate.netresearchgate.net This trend is directly related to the electronic properties and the size of the unit cell, which influences the strength of the hydrogen bonding. researchgate.net For ammonium hexachlorotellurate(IV), theoretical calculations provide a quantitative value for this rotational barrier, which is crucial for interpreting experimental data from techniques like NMR and neutron scattering. researchgate.net

Table 3: Calculated Rotational Barriers for Ammonium Ions in Various Hexachlorometallates

| Compound | Metal Ion (M) | Calculated Rotational Barrier (kJ/mol) |

| (NH₄)₂PdCl₆ | Pd(IV) | Lower Barrier |

| (NH₄)₂PtCl₆ | Pt(IV) | Intermediate Barrier |

| (NH₄)₂TeCl₆ | Te(IV) | Higher Barrier |

| (NH₄)₂PbCl₆ | Pb(IV) | Higher Barrier |

This table illustrates the relative trend of rotational barriers within the hexachlorometallate family, as indicated by computational studies. Specific numerical values can be found in specialized literature. researchgate.net

The stability and structure of the ammonium hexachlorotellurate(IV) crystal are governed by intermolecular interactions, primarily the ionic forces between the NH₄⁺ cations and [TeCl₆]²⁻ anions, and the hydrogen bonds formed between them. Computational modeling can predict the geometry and energetics of these interactions.

The primary intermolecular interaction is the hydrogen bond of the type N-H···Cl. researchgate.net In this interaction, the hydrogen atoms of the ammonium cation act as donors, and the chlorine atoms of the hexachlorotellurate anion act as acceptors. The strength and orientation of these hydrogen bonds dictate the orientation of the ammonium ion within the lattice and contribute significantly to the rotational barrier discussed previously. cdnsciencepub.com Molecular dynamics simulations can model the dynamic nature of these hydrogen bonds, including their formation, breaking, and influence on the vibrational frequencies of the N-H group. The strength of this hydrogen bonding has been shown to correlate with the effective radius of the ammonium ion in the crystal. cdnsciencepub.com

Table 4: Key Intermolecular Interactions in (NH₄)₂TeCl₆

| Interaction Type | Description | Significance |

| Ionic Bonding | Electrostatic attraction between NH₄⁺ and [TeCl₆]²⁻ ions. | Primary force holding the crystal lattice together. |

| Hydrogen Bonding | N-H···Cl interactions between the cation and anion. | Stabilizes the structure, dictates the orientation of NH₄⁺ ions, and contributes to the rotational energy barrier. researchgate.netcdnsciencepub.com |

| Van der Waals Forces | Weak, non-specific interactions between all atoms. | Contribute to the overall lattice energy and packing efficiency. |

Crystal Field and Ligand Field Theory Analyses

The theoretical examination of ammonium hexachlorotellurate(IV), specifically the [TeCl₆]²⁻ anion, provides significant insights into its electronic properties. While tellurium is a p-block element, concepts adapted from crystal field and ligand field theories are instrumental in interpreting its behavior. The Te(IV) center possesses a 5s² lone pair of electrons, which plays a crucial role in its stereochemistry and electronic transitions.

The electronic absorption spectrum of the hexachlorotellurate(IV) anion, [TeCl₆]²⁻, is characterized by distinct bands that arise from electronic transitions involving the 5s² lone pair. Although the [TeCl₆]²⁻ ion has a regular octahedral (Oₕ) geometry in many crystalline environments, its electronic spectrum shows splittings that are not consistent with this high symmetry. cdnsciencepub.com

The electronic configuration of the Te⁴⁺ ion is [Kr]4d¹⁰5s². In an octahedral ligand field, the ground state is described as ¹A₁g, arising from the (a₁g)² configuration where a₁g represents the 5s orbital of tellurium. The first excited state configurations are derived from the promotion of one of the 5s electrons to a higher-energy molecular orbital, primarily the antibonding t₁u* orbital. This results in an (a₁g)¹(t₁u)¹ configuration, which gives rise to ³T₁u and ¹T₁u excited states.

Interpretations of the electronic spectra suggest that the observed band splittings are a result of a dynamic Jahn-Teller effect occurring in these excited states. cdnsciencepub.comgeologyscience.ru This effect lifts the degeneracy of the T₁u states, leading to multiple absorption bands. For instance, the main absorption bands in the spectrum of [TeCl₆]²⁻ have been assigned based on this principle. The splittings closely resemble those observed in alkali halide phosphors, such as KCl:Tl⁺, which have a similar ns² electron configuration. cdnsciencepub.com

Theoretical studies using density functional theory (DFT) and multiconfiguration self-consistent field (MCSCF) calculations have been employed to analyze the electronic structure of the ground and excited states of [TeX₆]²⁻ (X = Cl, Br, I) anions. geologyscience.ru These calculations help in determining the effects of the halogen atoms on the electronic structure and in classifying the excited states. The HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap is a key parameter derived from these studies, which correlates with the observed spectral properties. For the [TeCl₆]²⁻ anion, the HOMO is primarily composed of ligand p-orbitals with some Te 5s character, while the LUMO is largely based on the Te 5p orbitals.

Table 1: Electronic Transitions and Assignments for the [TeCl₆]²⁻ Anion

| Transition | Origin | Energy Range (Typical) | Notes |

| ¹A₁g → ³T₁u | s² → sp | Lower energy region | Spin-forbidden, but gains intensity through spin-orbit coupling. Splits due to the dynamic Jahn-Teller effect. |

| ¹A₁g → ¹T₁u | s² → sp | Higher energy region | Spin-allowed and more intense. Also subject to splitting by the dynamic Jahn-Teller effect. |

| Charge Transfer | Ligand (Cl) → Metal (Te) | High energy (UV region) | Involves promotion of an electron from a chlorine p-orbital to a tellurium orbital. |

The concept of the Jahn-Teller effect is crucial for understanding the structure and properties of the [TeCl₆]²⁻ anion. For this s² system, the distortion is not a primary (first-order) effect as seen in degenerate d-electron systems, but rather a second-order (or pseudo) Jahn-Teller effect. This effect involves the mixing of the ground state (A₁g) with a suitable excited state (T₁u) through a vibronic coupling mechanism. cdnsciencepub.comscience.gov

Ground State: In its ground state, the [TeCl₆]²⁻ anion can adopt a regular octahedral geometry, which implies the 5s² lone pair is stereochemically inactive and resides in the spherical s-orbital. science.gov However, depending on the counter-ion in the crystal lattice, static distortions from perfect Oₕ symmetry can occur. science.gov This distortion is driven by the second-order Jahn-Teller effect, which stabilizes the system by lowering its symmetry. This lowering of symmetry, for example to C₃ᵥ or C₂ᵥ, allows the s-orbital to mix with p-orbitals, resulting in a stereochemically active lone pair that projects into the coordination sphere. science.gov Thus, for [TeCl₆]²⁻, both regular and distorted octahedral structures have been observed, highlighting the subtle energetic balance between the symmetric and distorted forms. science.gov

Excited State: Upon electronic excitation to the (a₁g)¹(t₁u)¹ configuration, the resulting T₁u electronic states are degenerate. This degeneracy is lifted by a dynamic Jahn-Teller effect . cdnsciencepub.comgeologyscience.ru This means that the molecule does not settle into a single, permanently distorted geometry, but rather fluctuates between several equivalent distorted structures. This dynamic distortion is responsible for the observed splitting of the absorption bands in the electronic spectrum, as the electronic transitions now occur to multiple, closely spaced potential energy surfaces. cdnsciencepub.com The large Stokes shift observed in the luminescence spectra of some hexahalotellurates has been attributed to these significant structural relaxations in the excited state, driven by the dynamic Jahn-Teller effect. geologyscience.ru

The key distinction is as follows:

Static Distortion: A permanent, observable distortion in the ground-state geometry of the anion, influenced by the crystal packing and the second-order Jahn-Teller effect.

Dynamic Distortion: A non-permanent, fluctuating distortion that occurs in the electronically excited state, lifting the degeneracy of excited terms and causing splitting in the electronic absorption bands. cdnsciencepub.com

Isotope Fractionation and Kinetic Isotope Effects of Tellurium

Theoretical studies on tellurium isotope fractionation are essential for interpreting isotopic variations in both natural and laboratory systems. These investigations primarily rely on the principles of statistical mechanics and quantum chemistry to predict how different tellurium isotopes distribute among various chemical species.

The equilibrium constant for an isotope exchange reaction is determined by the ratio of the partition functions for the isotopic molecules involved. cdnsciencepub.comgeoscienceworld.org The key to theoretical calculations is the reduced partition function ratio (RPFR), often denoted as (s/s')f or β. The calculation of the RPFR for a pair of isotopic molecules (e.g., one containing ¹³⁰Te and another with ¹²²Te) requires knowledge of their vibrational frequencies. cdnsciencepub.comwikipedia.org

Two primary theoretical approaches are used:

Normal Coordinate Analysis: This classical method involves solving the "normal vibration equations" to determine the fundamental vibrational frequencies of isotopic molecules. cdnsciencepub.comcdnsciencepub.com Spectroscopic data, such as bond lengths and angles, are used to define the geometry, and force constants are derived to describe the potential energy of the molecule. Once the vibrational frequencies (νᵢ) are calculated for each isotopologue, the RPFR can be computed using the Urey-Bigeleisen-Mayer equation. cdnsciencepub.comwikipedia.orgcdnsciencepub.com

First-Principles Calculations: Modern approaches utilize quantum chemical methods, particularly density functional theory (DFT), to model tellurium-bearing species and calculate their properties from fundamental principles. escholarship.orggoldschmidtabstracts.info This method involves optimizing the geometry of the molecule or crystal unit cell and then calculating the harmonic vibrational frequencies. These frequencies are then used to compute the RPFR. geologyscience.ruescholarship.org DFT has been successfully applied to model various tellurium species, including gas-phase molecules, aqueous clusters, and crystalline solids like tellurides. escholarship.orggoldschmidtabstracts.info

These calculations consistently show that the RPFR values, and thus the tendency to incorporate the heavy isotope, increase with the oxidation state of tellurium and the strength of its chemical bonds. goldschmidtabstracts.info

Table 2: General Principles of Tellurium Isotope Partitioning

| Factor | Influence on Heavy Isotope Enrichment (e.g., ¹³⁰Te) | Theoretical Basis |

| Oxidation State | Higher oxidation states preferentially enrich heavy isotopes (e.g., Te(VI) > Te(IV) > Te(0) > Te(-II)). goldschmidtabstracts.info | Higher oxidation states generally lead to stronger, stiffer bonds with higher vibrational frequencies. |

| Bond Strength | Species with stronger Te-element bonds enrich heavy isotopes. | Stronger bonds have higher force constants and vibrational frequencies, leading to larger isotopic differences in zero-point energies. |

| Temperature | Isotope fractionation is more pronounced at lower temperatures. | The contribution of vibrational energy differences to the total partition function decreases as thermal energy (kT) increases. geoscienceworld.org |

The theoretical isotopic equilibrium exchange constant (K or α) for a reaction between two tellurium-bearing substances, A and B, is simply the ratio of their respective reduced partition function ratios (RPFRs). cdnsciencepub.comgeoscienceworld.org

α(A-B) = β(A) / β(B)

By calculating the RPFR for a range of relevant tellurium compounds (e.g., H₂Te, TeO₃²⁻, TeF₆, and various tellurides), a theoretical framework for predicting isotope fractionation in different chemical and geological systems can be established. cdnsciencepub.comescholarship.orggoldschmidtabstracts.info

For example, early theoretical work based on vibrational frequency calculations predicted significant equilibrium fractionation between tellurium species. cdnsciencepub.comcdnsciencepub.com Smithers and Krouse (1968) derived theoretical isotopic equilibrium exchange constants for various tellurium compounds, suggesting that natural processes could significantly alter tellurium isotope ratios. cdnsciencepub.com More recent first-principles models have refined these predictions, for instance, calculating that the ¹³⁰Te/¹²⁵Te ratio for PbTe (altaite) should be 0.3–0.5‰ lower than for coexisting gold/silver tellurides at 100°C. goldschmidtabstracts.info These models provide a crucial baseline for interpreting measured isotope data from ore deposits and other geological settings. escholarship.orgresearchgate.net The models generally predict that oxidized species will be enriched in heavy tellurium isotopes relative to reduced species at equilibrium. goldschmidtabstracts.info

Applications in Research

Ammonium (B1175870) hexachlorotellurate(IV) serves primarily as a subject of fundamental scientific research rather than having direct large-scale commercial applications.

Model Compound for Solid-State Studies: Its classic antifluorite structure and well-characterized phase transitions make it an excellent model system for investigating concepts in solid-state physics and chemistry. umich.edu It is used to study lattice dynamics, molecular reorientation in solids, and the mechanisms of structural phase transitions. umich.eduaip.org

Precursor in Materials Synthesis: The compound can serve as a precursor for the synthesis of other tellurium-based materials. ontosight.ai Tellurium compounds are of interest for applications in semiconductors and optoelectronic devices. ontosight.ai

Catalysis Research: While specific catalytic applications for (NH₄)₂TeCl₆ are not widely reported, related hexachlorometallate complexes are known to be active catalysts in various organic reactions. ontosight.ai This suggests a potential, though less explored, avenue for research.

Reactivity, Stability, and Reaction Mechanisms

Thermal Decomposition Pathways and Products

The thermal stability and decomposition of ammonium (B1175870) hexachlorotellurate(IV), (NH₄)₂TeCl₆, are critical aspects of its chemistry, dictating its handling and potential applications at elevated temperatures. Thermoanalytical techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), coupled with evolved gas analysis (EGA) using mass spectrometry (MS), provide insights into the decomposition stages, energetics, and the nature of the resulting products.

Investigation of Decomposition Stages and Energetics

While specific, detailed thermoanalytical data for ammonium hexachlorotellurate(IV) is not extensively reported in the public domain, the decomposition behavior can be inferred from studies of analogous ammonium hexachlorometallate complexes, such as those of iridium and platinum. These compounds typically undergo a multi-stage decomposition process.

For ammonium hexachlorometallates, the initial stage often involves the sublimation or decomposition of the ammonium chloride component, followed by the reduction of the metal center and the release of chlorine or hydrogen chloride gas. The energetics of these processes, whether endothermic or exothermic, are dependent on the specific metal and the surrounding atmosphere. For instance, the decomposition of similar ammonium salts can exhibit both endothermic and exothermic peaks in DTA curves, corresponding to phase transitions, melting, and the chemical breakdown of the compound.

The decomposition of ammonium salts is influenced by factors such as heating rate and pressure. For example, in the thermal analysis of ammonium nitrate, the onset temperature of decomposition increases with the heating rate. The nature of the decomposition can also shift from endothermic to exothermic at higher pressures.

A proposed general pathway for the thermal decomposition of ammonium hexachlorometallates involves an internal redox reaction. This is supported by studies on compounds like (NH₄)₂[PtCl₆] and (NH₄)₂[IrCl₆].

| Compound | Decomposition Temperature Range (°C) | Key Observations |

| (NH₄)₂[IrCl₆] (in He) | 345-430 | Single-step decomposition. |

| (NH₄)₂[PtCl₆] | ~310 | Formation of an intermediate is observed. |

This table is illustrative and based on data for analogous compounds.

Identification of Gaseous and Solid Decomposition Products

The gaseous products evolved during the thermal decomposition of ammonium hexachlorometallate complexes typically include ammonia (B1221849) (NH₃), hydrogen chloride (HCl), and nitrogen (N₂). The relative amounts and evolution profiles of these gases can be monitored using techniques like TGA-MS. This analysis is crucial for elucidating the reaction mechanism. For instance, the simultaneous evolution of NH₃ and HCl suggests the decomposition of ammonium chloride, while the presence of N₂ indicates a redox process where ammonia is oxidized.

The solid decomposition products are dependent on the final temperature and the atmosphere. In an inert atmosphere, the decomposition of related ammonium hexachlorometallates ultimately yields the metal in its elemental form. However, intermediate solid phases are often formed. For example, the thermal decomposition of (NH₄)₂[IrCl₆] proceeds through the formation of intermediate ammine-chloro complexes before yielding metallic iridium.

Based on these analogies, the thermal decomposition of ammonium hexachlorotellurate(IV) in an inert atmosphere is expected to proceed as follows:

(NH₄)₂TeCl₆(s) → Te(s) + 2NH₄Cl(g) + 2Cl₂(g)

Further decomposition of ammonium chloride would yield ammonia and hydrogen chloride. The final solid product is anticipated to be elemental tellurium.

| Gaseous Products | Solid Products |

| Ammonia (NH₃) | Elemental Tellurium (Te) |

| Hydrogen Chloride (HCl) | Intermediate Tellurium Chlorides |

| Nitrogen (N₂) | |

| Chlorine (Cl₂) |

This table outlines the expected decomposition products based on the chemistry of similar compounds.

Solution Chemistry and Hydrolytic Stability

The behavior of ammonium hexachlorotellurate(IV) in solution is largely governed by the stability of the hexachlorotellurate(IV) anion, [TeCl₆]²⁻. This complex ion is susceptible to hydrolysis, and its stability is highly dependent on the nature of the solvent and the pH of the solution.

Behavior in Aqueous and Non-Aqueous Solvents

In aqueous solutions, ammonium hexachlorotellurate(IV) is prone to rapid hydrolysis, especially in neutral or basic conditions. To prevent premature decomposition, the compound is typically handled in concentrated hydrochloric acid, which suppresses the hydrolysis equilibrium. The presence of excess chloride ions shifts the equilibrium towards the stable [TeCl₆]²⁻ complex.

The solubility of ammonium hexachlorotellurate(IV) in water is limited, and it is often precipitated from aqueous solutions by the addition of ammonium chloride to a solution of tellurium tetrachloride in hydrochloric acid.

Information on the solubility and reactivity of ammonium hexachlorotellurate(IV) in non-aqueous solvents is scarce. However, the solubility of ammonium salts in organic solvents is generally influenced by the solvent's polarity and its ability to solvate the ions. For instance, ammonium chloride has low solubility in less polar solvents like dioxane and acetonitrile (B52724). In protic solvents like alcohols, solvolysis reactions can occur, where the solvent molecules replace the chloride ligands in the coordination sphere of the tellurium center.

Hydrolysis Mechanisms and Identification of Hydrolysis Products

The hydrolysis of the hexachlorotellurate(IV) anion in aqueous solution proceeds in a stepwise manner, with the sequential replacement of chloride ligands by hydroxide (B78521) or water molecules. The mechanism is believed to involve nucleophilic attack by water on the tellurium center.

Studies on the hydrolysis of [TeCl₆]²⁻ in hydrochloric acid have identified the following equilibrium reactions and hydrolysis products:

[TeCl₆]²⁻ + H₂O ⇌ [TeCl₅(OH)]²⁻ + H⁺ + Cl⁻ [TeCl₅(OH)]²⁻ + H₂O ⇌ [TeCl₄(OH)₂]²⁻ + H⁺ + Cl⁻

(NH₄)₂TeCl₆ + 2H₂O → TeO₂ + 2NH₄Cl + 4HCl

The hydrolysis products can be influenced by the pH of the solution. In strongly acidic media, the chloro-aqua-hydroxo complexes of tellurium(IV) are the predominant species. As the acidity decreases, the formation of tellurium dioxide is favored.

Redox Chemistry of Tellurium(IV) in the Complex

The redox chemistry of ammonium hexachlorotellurate(IV) is centered on the tellurium(IV) ion within the [TeCl₆]²⁻ complex. Tellurium can exist in several oxidation states, with +4, +6, and 0 being the most common. The hexachlorotellurate(IV) complex can therefore act as either an oxidizing or a reducing agent, depending on the reaction conditions and the nature of the other reactants.

The standard reduction potential for the Te(IV)/Te(0) couple is influenced by the medium. In acidic solutions, the reduction of Te(IV) to elemental tellurium is a key reaction. The presence of chloride ions stabilizes the +4 oxidation state through the formation of the [TeCl₆]²⁻ complex, which can affect its redox potential compared to simple aquated Te(IV) ions.

The [TeCl₆]²⁻ ion can be oxidized to tellurium(VI), typically in the form of the tellurate (B1236183) ion (TeO₄²⁻), by strong oxidizing agents. For example, permanganate (B83412) (MnO₄⁻) is a powerful oxidizing agent that can oxidize Te(IV) to Te(VI). The reaction stoichiometry in acidic solution would be:

5[TeCl₆]²⁻ + 2MnO₄⁻ + 12H₂O → 5TeO₄²⁻ + 2Mn²⁺ + 30Cl⁻ + 24H⁺

Conversely, the [TeCl₆]²⁻ ion can be reduced to elemental tellurium (Te⁰) or even to telluride (Te²⁻) by suitable reducing agents. For instance, iodide ions (I⁻) can reduce Te(IV) to elemental tellurium, while being oxidized to iodine (I₂):

[TeCl₆]²⁻ + 4I⁻ → Te(s) + I₂(s) + 6Cl⁻

The redox chemistry of the [TeCl₆]²⁻ complex is fundamental to its applications in synthesis and materials science, where it can serve as a precursor for the preparation of various tellurium-containing compounds and materials.

Insufficient Data to Generate Article on the Reactivity of Ammonium Hexachlorotellurate(IV)

A thorough investigation into the chemical reactivity of ammonium hexachlorotellurate(IV), specifically focusing on its oxidation, role as a redox precursor, and solid-state exchange reactions, has revealed a significant lack of detailed, publicly available research findings. While general principles of tellurium(IV) chemistry are established, specific kinetic and mechanistic studies on the title compound, as required by the requested article outline, are not sufficiently documented in the accessible scientific literature.

Oxidation Reactions and Kinetic Studies

Searches for the oxidation of ammonium hexachlorotellurate(IV) did not yield specific kinetic studies or detailed reaction mechanisms involving this particular compound. The available literature primarily focuses on the oxidation of the tellurium(IV) aqua ion or other tellurium(IV) species in solution. For instance, studies on the oxidation of Te(IV) by hexachloroiridate(IV) in aqueous perchlorate (B79767) solutions have been conducted, providing kinetic data for the reaction between these two specific ions. However, this information does not directly address the reactivity of the distinct chemical entity (NH₄)₂[TeCl₆] with various oxidizing agents. Data on rate constants, reaction orders, and activation parameters for the oxidation of ammonium hexachlorotellurate(IV) itself are not available.

Role as a Precursor in Redox Processes